Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate
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Overview
Description
Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate is a chemical compound with the molecular formula C11H9FO2S. It is a derivative of benzo[b]thiophene, which is a heterocyclic compound containing both sulfur and fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of 4-fluorobenzo[b]thiophene-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzo[b]thiophene derivatives.
Scientific Research Applications
Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: The compound is explored for its use in organic electronics and as a precursor for the synthesis of conductive polymers.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of ethyl 4-fluorobenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
Ethyl benzo[b]thiophene-2-carboxylate: Lacks the fluorine atom, which may result in different biological activity and chemical reactivity.
Ethyl 4-chlorobenzo[b]thiophene-2-carboxylate: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and applications.
Ethyl 4-bromobenzo[b]thiophene-2-carboxylate:
Uniqueness
Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, making them valuable in drug design and materials science .
Biological Activity
Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a unique structure that includes a fluorine atom, which enhances its reactivity and biological activity. The presence of the fluorine atom can significantly influence the compound's interaction with biological targets, potentially increasing its binding affinity and selectivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may function as an enzyme inhibitor or receptor binder, modulating various biological pathways. The following mechanisms have been observed:
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit enzymes involved in metabolic processes, which could contribute to therapeutic effects in conditions like cancer and inflammation.
- Receptor Binding : Its structural features allow it to bind effectively to certain receptors, influencing cellular signaling pathways.
Biological Activity Overview
The biological activities of this compound include:
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity by inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines .
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, making it a candidate for treating inflammatory diseases.
- Antimicrobial Activity : this compound has been evaluated for its antimicrobial properties against various bacterial strains, showing promising results .
Data Table: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Anticancer | Inhibition of tumor growth in vitro | , |
Anti-inflammatory | Reduction of inflammatory markers | , |
Antimicrobial | Effective against Staphylococcus aureus |
Case Studies
-
Anticancer Activity :
In a study investigating the anticancer properties of this compound, researchers found that the compound significantly inhibited the growth of various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest. -
Anti-inflammatory Effects :
Another study focused on the anti-inflammatory effects of this compound, demonstrating its ability to reduce pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in diseases characterized by chronic inflammation. -
Antimicrobial Evaluation :
A comprehensive evaluation of the antimicrobial properties revealed that this compound exhibited notable activity against antibiotic-resistant strains of bacteria, highlighting its potential as a lead compound for developing new antibiotics.
Properties
IUPAC Name |
ethyl 4-fluoro-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO2S/c1-2-14-11(13)10-6-7-8(12)4-3-5-9(7)15-10/h3-6H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USSMJZAKIJQMRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC=C2S1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676465 |
Source
|
Record name | Ethyl 4-fluoro-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263280-02-9 |
Source
|
Record name | Ethyl 4-fluoro-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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